(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that includes a chlorobenzenesulfonyl group, a pyrido[1,2-a]pyrimidin-4-one core, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperidine moiety and the chlorobenzenesulfonyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various biological systems.
Industry
In the industrial sector, (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Phenylalanine derivatives: Compounds with similar structural motifs used in various chemical and biological applications.
Uniqueness
What sets (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H23ClN4O3S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H23ClN4O3S/c1-16-9-12-28(13-10-16)23-21(24(30)29-11-3-4-17(2)22(29)27-23)14-20(15-26)33(31,32)19-7-5-18(25)6-8-19/h3-8,11,14,16H,9-10,12-13H2,1-2H3/b20-14+ |
InChI Key |
PZURRAFFJSTKMV-XSFVSMFZSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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